Unii-5H2QQ669K9
Overview
Description
GSK1331268 is a synthetic organic compound known for its role as a positive modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has been studied for its potential therapeutic applications, particularly in the treatment of central nervous system disorders such as schizophrenia .
Preparation Methods
The synthesis of GSK1331268 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Benzodiazole Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Substitution Reactions: The benzodiazole core undergoes substitution reactions to introduce the necessary functional groups.
Final Assembly: The final step involves the coupling of the substituted benzodiazole with a piperazine derivative to form GSK1331268.
Industrial production methods for GSK1331268 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
GSK1331268 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: GSK1331268 can undergo substitution reactions, particularly at the piperazine and benzodiazole moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a modulator of mGluR2, GSK1331268 is used in research to study the role of this receptor in various chemical processes.
Biology: The compound is used to investigate the biological pathways involving mGluR2 and its role in cellular signaling.
Mechanism of Action
GSK1331268 exerts its effects by modulating the activity of the metabotropic glutamate receptor 2 (mGluR2). This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By acting as a positive modulator, GSK1331268 enhances the receptor’s response to its natural ligand, glutamate. This modulation leads to changes in cellular signaling pathways, which can have therapeutic effects in conditions such as schizophrenia .
Comparison with Similar Compounds
GSK1331268 can be compared with other compounds that modulate mGluR2, such as:
GSK1331258: Another positive modulator of mGluR2 with similar properties but different pharmacokinetic profiles.
JNJ-40411813: A positive allosteric modulator of mGluR2, studied for its potential in treating psychiatric disorders.
GSK1331268 is unique due to its specific binding affinity and pharmacokinetic properties, which make it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
1207197-70-3 |
---|---|
Molecular Formula |
C17H19ClN6 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C17H19ClN6/c1-22-15-5-3-2-4-14(15)21-16(22)12-23-6-8-24(9-7-23)17-19-10-13(18)11-20-17/h2-5,10-11H,6-9,12H2,1H3 |
InChI Key |
IXXZGBOSQDVMTC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=NC=C(C=N4)Cl |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=NC=C(C=N4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK1331268; GSK 1331268; GSK-1331268. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.